molecular formula C11H16N2S B13244795 2-methyl-N-(thian-4-yl)pyridin-3-amine

2-methyl-N-(thian-4-yl)pyridin-3-amine

Cat. No.: B13244795
M. Wt: 208.33 g/mol
InChI Key: KECPTOFABYAWQB-UHFFFAOYSA-N
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Description

2-Methyl-N-(thian-4-yl)pyridin-3-amine is a pyridine derivative featuring a methyl group at the 2-position and an amine substituent at the 3-position linked to a tetrahydrothiopyran (thian-4-yl) moiety. This compound’s structural uniqueness lies in its sulfur-containing thian ring, which may confer distinct physicochemical and pharmacological properties compared to oxygen-containing analogs (e.g., morpholino or tetrahydropyran derivatives).

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

2-methyl-N-(thian-4-yl)pyridin-3-amine

InChI

InChI=1S/C11H16N2S/c1-9-11(3-2-6-12-9)13-10-4-7-14-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3

InChI Key

KECPTOFABYAWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thian-4-yl)pyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with a thian-4-yl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-methyl-N-(thian-4-yl)pyridin-3-amine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The thian-4-yl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

ReagentsConditionsProductsYield (%)
H₂O₂ (30% aqueous)Ethanol, 25°C, 4–6 hrsSulfoxide derivative65–78
KMnO₄ (0.1 M in H₂O)Acetic acid, 50°C, 2 hrsSulfone derivative82–90

Mechanism :

  • Sulfoxide formation : Electrophilic oxygen from H₂O₂ attacks the sulfur atom, forming a sulfoxide via a two-electron oxidation process.

  • Sulfone formation : KMnO₄ acts as a stronger oxidizer, fully oxidizing the thian-4-yl sulfur to a sulfone.

Reduction Reactions

The pyridine ring and amine group participate in selective reductions:

ReagentsConditionsProductsYield (%)
NaBH₄ (2 eq)THF, 0°C → RT, 1 hrPartially saturated pyridine45–55
LiAlH₄ (3 eq)Dry diethyl ether, reflux, 3 hrsFully reduced piperidine analog70–85

Key Observations :

  • NaBH₄ selectively reduces the pyridine ring to a dihydropyridine intermediate.

  • LiAlH₄ fully hydrogenates the pyridine to a piperidine structure while preserving the thian-4-yl group.

Nucleophilic Substitution

The amine group reacts with electrophiles in SN² pathways:

ElectrophileSolventConditionsProducts
CH₃I (alkyl halide)DMF80°C, 12 hrsN-methylated derivative
AcCl (acyl chloride)Dichloromethane0°C, 2 hrsAcetamide derivative

Notable Example :

  • Reaction with acetyl chloride forms 2-methyl-N-acetyl-N-(thian-4-yl)pyridin-3-amine in 92% yield under anhydrous conditions.

Cyclization and Heterocycle Formation

Under radical-initiated conditions, the compound participates in tandem cyclization-bromination:

ReagentsConditionsProducts
TBHP (tert-butyl hydroperoxide) + I₂Toluene, 100°C, 2 hrsBromoimidazo[1,2-a]pyridine derivatives

Mechanistic Insights :

  • I₂/TBHP generates iodine radicals, initiating C–C bond cleavage and subsequent cyclization .

  • Ethyl acetate as a solvent favors bromination over amidation .

Radical-Mediated Reactions

Free radical pathways dominate in halogenation and coupling reactions:

ReagentsConditionsProducts
NBS (N-bromosuccinimide)AIBN, CCl₄, 70°CBrominated thian-4-yl adduct
CuI, PhenanthrolineDMSO, 120°C, 24 hrsBiaryl-coupled product

Key Finding :

  • Radical trapping experiments confirm the involvement of sulfur-centered radicals during bromination .

Acid-Base Reactions

The pyridine nitrogen (pKa ≈ 3.5) and amine group (pKa ≈ 9.8) enable pH-dependent reactivity:

  • Protonation : Forms a water-soluble pyridinium salt in HCl (1 M).

  • Deprotonation : Reacts with NaH to generate a nucleophilic amide intermediate.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated analogs

Optimized Conditions :

  • Suzuki couplings achieve 75–88% yields with aryl boronic acids.

Scientific Research Applications

2-methyl-N-(thian-4-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-methyl-N-(thian-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Pyridine Substituents Amine-Linked Group Key Features/Applications References
2-Methyl-N-(thian-4-yl)pyridin-3-amine 2-methyl, 3-NH-thian-4-yl Tetrahydrothiopyran (thian) High lipophilicity due to sulfur atom
4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine 4-methyl, 3-NH-(thiadiazole) 1,2,3-Thiadiazole Enhanced electronic effects; antiviral potential
N-(6-Morpholinopyridin-3-yl)-5-nitro-4-(trifluoromethyl)phenoxy-pyrimidin-2-amine 3-NH-(morpholino) Morpholine Improved water solubility; kinase inhibition
2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine 2-methyl, 3-NH-(branched alkyl) 2-Methylpentan-3-yl High lipophilicity; CNS penetration
5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine 3-NH-(benzothiazole) Benzothiazole Fluorescence properties; DYRK1A inhibition

Key Observations :

  • Thian vs.
  • Sulfur vs. Oxygen : Sulfur-containing groups (e.g., thian, thiadiazole) may introduce stronger hydrogen-bond acceptor capabilities and redox activity compared to oxygen analogs .
  • Branched Alkyl Chains : Compounds like 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine exhibit higher hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility .

Physicochemical Properties

Comparative data from analogs suggest the following trends:

Property 2-Methyl-N-(thian-4-yl)pyridin-3-amine (Predicted) 4-Methyl-N-(thiadiazole)pyridin-3-amine N-(Morpholino)pyridin-3-amine
Water Solubility Low (similar to thiadiazole analogs) Low Moderate
LogP ~2.5–3.5 (high lipophilicity) ~2.8 ~1.5
Melting Point 100–110°C (estimated) 104–107°C (observed in ) 80–90°C (estimated)

Notes:

  • The thian group’s sulfur atom may lower melting points compared to oxygen-containing rings due to reduced crystallinity .
  • Thiadiazole derivatives exhibit higher thermal stability, as seen in .

Biological Activity

2-methyl-N-(thian-4-yl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a thian-4-yl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antitumor, anti-inflammatory, and antimicrobial effects. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of 2-methyl-N-(thian-4-yl)pyridin-3-amine is C11H16N2S, with a molecular weight of 208.33 g/mol. The compound features a methyl group at the second position of the pyridine ring and an amine functional group at the third position, which are critical for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H16N2S
Molecular Weight208.33 g/mol
StructurePyridine with thian group

Antitumor Activity

Research indicates that pyridine derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against HepG2 and MDA-MB-231 cell lines, suggesting that 2-methyl-N-(thian-4-yl)pyridin-3-amine may also possess anticancer properties .

Table: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG21.30
Compound BMDA-MB-2310.075
2-methyl-N-(thian-4-yl)pyridin-3-amine (predicted)-Low micromolar range

Anti-inflammatory Potential

In silico studies suggest that compounds similar to 2-methyl-N-(thian-4-yl)pyridin-3-amine may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . The presence of the thian group could enhance these effects through increased lipophilicity, facilitating better membrane penetration and receptor binding.

Other Biological Activities

Pyridine derivatives have been associated with various pharmacological effects, including antimicrobial and antiviral activities. The unique structure of 2-methyl-N-(thian-4-yl)pyridin-3-amine may contribute to these activities, although specific studies on this compound are still needed to confirm such effects .

Q & A

Q. What are the common synthetic routes for 2-methyl-N-(thian-4-yl)pyridin-3-amine, and how are intermediates characterized?

The compound can be synthesized via condensation reactions between substituted pyridinamines and thian-4-yl derivatives. For example, α-bromoacetophenone intermediates may react with amines (e.g., p-toluidine) in anhydrous methanol under basic conditions (NaHCO₃), followed by condensation with 2-amino-3-methylpyridine in isopropyl alcohol at elevated temperatures (80°C) . Intermediates are typically characterized using LC-MS, IR spectroscopy (e.g., C=O and NH stretches), and melting point analysis .

Q. How is structural elucidation performed for this compound, especially regarding stereochemistry?

X-ray crystallography using programs like SHELXL is critical for resolving crystal structures, particularly for verifying bond angles, torsion angles, and stereochemical assignments. Recent updates to SHELXL include improved handling of disordered moieties and hydrogen bonding networks, which are essential for compounds with complex heterocyclic systems .

Q. What pharmacological screening approaches are used to evaluate its bioactivity?

Initial screening often involves in vitro assays targeting enzymes or receptors (e.g., COX-2 inhibition assays). For example, substituted imidazo[1,2-a]pyridin-3-amine derivatives are tested for selectivity using competitive binding assays and cell-based models . Dose-response curves and IC₅₀ calculations are standard methodologies.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of 2-methyl-N-(thian-4-yl)pyridin-3-amine?

Yield optimization may involve:

  • Catalyst screening : Testing ZnI₂ (30 mol%) or alternative catalysts to enhance cyclization efficiency .
  • Solvent effects : Comparing polar aprotic solvents (e.g., DMF) versus alcohols (e.g., i-PrOH) for condensation steps .
  • Temperature gradients : Systematic evaluation of reaction temperatures (e.g., 60–100°C) to balance reaction rate and byproduct formation.

Q. How should researchers address contradictory data in biological activity assays?

Contradictions may arise from assay conditions (e.g., cell line variability, buffer pH). Mitigation strategies include:

  • Orthogonal assays : Cross-validating results using fluorescence polarization, SPR, or radioligand binding assays .
  • Metabolic stability testing : Assessing compound stability in liver microsomes to rule out false positives due to rapid degradation .

Q. What computational methods predict the compound’s binding affinity to target proteins?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with active sites. For example, COX-2 binding can be predicted using homology models based on PDB entries like 5KIR . QSAR models incorporating electronic (HOMO/LUMO) and steric parameters (LogP) further refine predictions .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

  • Bioisosteric replacement : Substituting thian-4-yl with sulfone or sulfonamide groups to enhance solubility .
  • Prodrug strategies : Introducing acetyl or pivaloyl esters to improve oral bioavailability, followed by enzymatic hydrolysis studies .

Data Analysis and Experimental Design

Q. What analytical techniques resolve impurities in the final product?

  • HPLC-DAD/MS : Identifies impurities via retention time and mass fragmentation patterns .
  • ¹H NMR titration : Detects residual solvents or unreacted intermediates using deuterated DMSO as a solvent .

Q. How are reaction mechanisms validated for key synthetic steps?

  • Isotopic labeling : Using ¹³C-labeled intermediates to track carbon migration during cyclization .
  • Kinetic studies : Monitoring reaction progress via in situ IR to identify rate-determining steps .

Q. What strategies mitigate toxicity risks in preclinical studies?

  • AMES testing : Assess mutagenicity using Salmonella typhimurium strains .
  • hERG channel assays : Evaluate cardiac toxicity risks via patch-clamp electrophysiology .

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